molecular formula C10H17NO3 B2426108 tert-butyl N-(4-methylideneoxolan-3-yl)carbamate CAS No. 2167503-22-0

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate

Cat. No.: B2426108
CAS No.: 2167503-22-0
M. Wt: 199.25
InChI Key: CPDXHSYBYUORBI-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly notable for its use in the protection of amine groups during chemical reactions, allowing for selective reactions to occur without interference from the amine functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with an amine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate to its corresponding amine.

    Substitution: The carbamate group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine .

Scientific Research Applications

Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Another carbamate used for amine protection.

    Carboxybenzyl (CBz) carbamate: Used for protecting amines, removable by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Protects amines, removable under basic conditions

Uniqueness

Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is unique due to its specific structure, which provides both steric protection and ease of deprotection under mild acidic conditions. This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-13-6-8(7)11-9(12)14-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDXHSYBYUORBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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